

# An In-depth Technical Guide to the Chemical Properties of 2-Bromoacrylic Acid

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## Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

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## Introduction

**2-Bromoacrylic acid**, a halogenated derivative of acrylic acid, is a versatile building block in organic synthesis and a compound of interest in materials science and drug development. Its chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a bromine atom, imparts a unique combination of reactivity, making it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties of **2-bromoacrylic acid**, including its physical characteristics, spectral data, chemical reactivity, and safety information. Detailed experimental protocols and visual representations of key processes are included to support practical applications in research and development.

## Physicochemical Properties

The physical and chemical properties of **2-bromoacrylic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **2-Bromoacrylic Acid**

Property	Value	Reference(s)
IUPAC Name	2-bromoprop-2-enoic acid	[1]
Synonyms	$\alpha$ -Bromoacrylic acid	[1]
CAS Number	10443-65-9	[2][3]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrO <sub>2</sub>	[2][3]
Molecular Weight	150.96 g/mol	[2][3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	62-65 °C	[2]
Boiling Point	224.5 °C at 760 mmHg (decomposes)	-
Density	1.869 g/cm <sup>3</sup> (predicted)	-
Solubility	Soluble in water, DMSO, methanol	[4]
pKa	~2.4	-

Table 2: Spectroscopic Data for **2-Bromoacrylic Acid**

Spectroscopic Technique	Key Features and Observed Values
$^1\text{H}$ NMR	The spectrum in $\text{D}_2\text{O}$ shows two doublets for the vinyl protons.
$^{13}\text{C}$ NMR	Expected signals for the carboxylic carbon, and the two $\text{sp}^2$ hybridized carbons of the double bond.
FTIR (KBr pellet)	Characteristic peaks for O-H stretch (broad), C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), C=C stretch ( $\sim 1630\text{ cm}^{-1}$ ), and C-Br stretch.
Mass Spectrometry (GC-MS)	Molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation pattern.

## Chemical Synthesis and Purification

A common synthetic route to **2-bromoacrylic acid** involves a two-step process starting from acrylic acid. The first step is the bromination of the double bond to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the desired product.

## Experimental Protocol: Synthesis of 2,3-Dibromopropionic Acid

This protocol is adapted from the bromination of similar substrates.

Materials:

- Acrylic acid
- Liquid bromine
- An appropriate solvent (e.g., dichloromethane or water)
- Round-bottom flask
- Dropping funnel

- Magnetic stirrer
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid in the chosen solvent.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of liquid bromine from the dropping funnel to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reddish-brown color of bromine disappears.
- Remove the solvent under reduced pressure to obtain crude 2,3-dibromopropionic acid.<sup>[5]</sup>  
This intermediate can be purified by recrystallization or used directly in the next step.

## Experimental Protocol: Synthesis of 2-Bromoacrylic Acid via Dehydrobromination

This protocol is based on the dehydrobromination of alkyl 2,3-dibromopropionates.<sup>[6]</sup>

Materials:

- 2,3-Dibromopropionic acid
- A suitable base (e.g., quinoline, triethylamine, or potassium carbonate)
- An appropriate solvent (e.g., chloroform or ethanol)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

- Heating mantle

Procedure:

- Dissolve the crude 2,3-dibromopropionic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add a slight excess of the base to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If a solid precipitate (the salt of the base) has formed, remove it by filtration.
- Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the **2-bromoacrylic acid**.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

## Purification Protocol: Recrystallization of 2-Bromoacrylic Acid

Materials:

- Crude **2-bromoacrylic acid**
- A suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate)[[4](#)]
- Erlenmeyer flask
- Hot plate
- Filter paper
- Buchner funnel

#### Procedure:

- In an Erlenmeyer flask, dissolve the crude **2-bromoacrylic acid** in a minimal amount of the chosen solvent at its boiling point.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.
- To maximize the yield, further cool the flask in an ice bath.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

## Chemical Reactivity

The reactivity of **2-bromoacrylic acid** is dictated by the interplay of its three functional groups: the carboxylic acid, the electron-deficient alkene, and the carbon-bromine bond.

## Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the acid chloride.

## Reactions of the Alkene Group

The carbon-carbon double bond is activated by the electron-withdrawing carboxylic acid and bromine atom, making it susceptible to nucleophilic attack.

- Michael Addition: **2-Bromoacrylic acid** is a Michael acceptor. It can react with a wide range of nucleophiles (Michael donors), such as amines, thiols, and enolates, in a conjugate addition reaction.<sup>[7][8]</sup> This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

- Diels-Alder Reaction: The electron-deficient double bond of **2-bromoacrylic acid** can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings.[\[9\]](#)  
[\[10\]](#)
- Polymerization: Like other acrylic monomers, **2-bromoacrylic acid** can undergo radical polymerization to form poly(**2-bromoacrylic acid**). This can be initiated by thermal or photochemical methods.

## Reactions Involving the Carbon-Bromine Bond

The bromine atom can be displaced by nucleophiles in substitution reactions, although this is generally less facile than at a saturated carbon center. It can also participate in various cross-coupling reactions.

## Spectroscopic Analysis Protocols

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2-bromoacrylic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{CDCl}_3$ , or  $\text{DMSO-d}_6$ ).
- Cap the tube and gently agitate until the sample is fully dissolved.[\[11\]](#)

Typical Instrument Parameters (400 MHz Spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: ~12 ppm

- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: ~220 ppm

## Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2-bromoacrylic acid** with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. [\[12\]](#)
- Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Collect a background spectrum of the empty sample compartment.
- Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **2-bromoacrylic acid** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal results.

Typical GC-MS Parameters:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).



- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

## Applications in Drug Development and Research

**2-Bromoacrylic acid** and its derivatives are of interest in drug development, particularly as covalent inhibitors. The electron-deficient alkene can act as a Michael acceptor, forming a covalent bond with nucleophilic residues (such as cysteine or lysine) in the active site of a target protein. This irreversible inhibition can lead to potent and long-lasting therapeutic effects.

## Safety Information

**2-Bromoacrylic acid** is a corrosive and hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for **2-Bromoacrylic Acid**

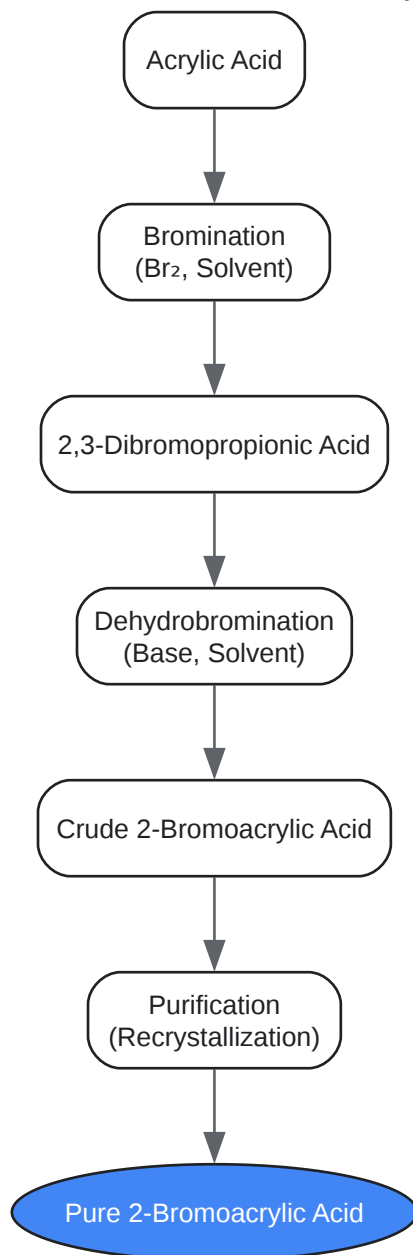
Hazard Statement	Precautionary Statement
H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.<sup>[2]</sup>

## Visualizations

### Synthetic Workflow

Synthetic Workflow for 2-Bromoacrylic acid

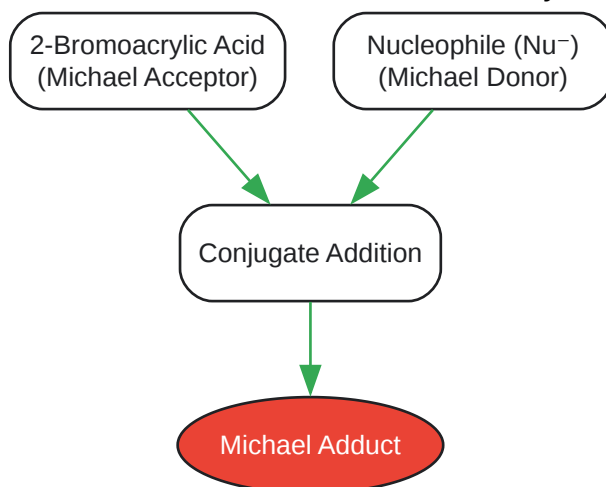


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Caption: Synthetic pathway from acrylic acid to pure **2-bromoacrylic acid**.

## Michael Addition Reaction

Michael Addition Reaction of 2-Bromoacrylic Acid

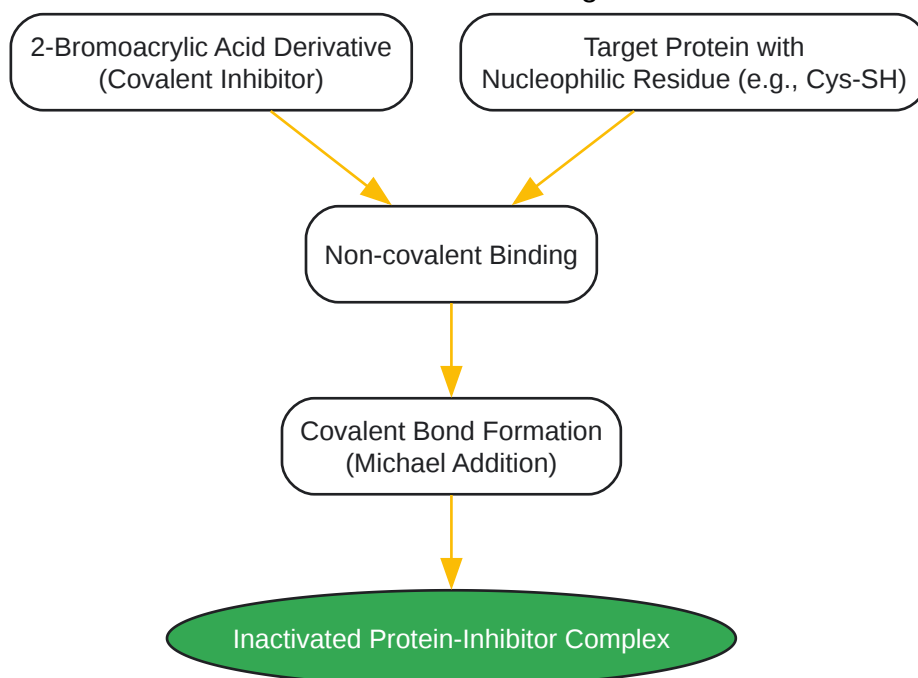


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Caption: General scheme of a Michael addition reaction involving **2-bromoacrylic acid**.

## Covalent Inhibition Workflow

Covalent Inhibition of a Target Protein



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Caption: Workflow for the covalent inhibition of a target protein by a **2-bromoacrylic acid** derivative.

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